molecular formula C21H15FN2O2 B581724 Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate CAS No. 1381944-75-7

Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

Cat. No. B581724
M. Wt: 346.361
InChI Key: GXVLLWPSFPWDHT-UHFFFAOYSA-N
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Description

Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is a chemical compound with the CAS Number: 1381944-75-7 . It has a molecular weight of 346.36 . The IUPAC name for this compound is 4-{[(benzyloxy)carbonyl]amino}-4’-cyano-3’-fluoro-1,1’-biphenyl .


Molecular Structure Analysis

The InChI code for Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is 1S/C21H15FN2O2/c22-20-12-17(6-7-18(20)13-23)16-8-10-19(11-9-16)24-21(25)26-14-15-4-2-1-3-5-15/h1-12H,14H2,(H,24,25) . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Antitumor Activity

Research on carbamate derivatives has identified compounds with significant antitumor properties. For instance, the synthesis of isoxazolyl- and isothiazolylcarbamides exhibited high antitumor activity, potentially enhancing the effects of cytostatic drugs (Potkin et al., 2014). These findings suggest the relevance of such compounds in cancer research, offering insights into new therapeutic strategies.

Cholinesterase Inhibitors

Another area of interest is the development of cholinesterase inhibitors to address neurodegenerative disorders. A library of novel carbamates was synthesized, showing potential as acetyl- and butyrylcholinesterase inhibitors. Notably, benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate emerged as a potent AChE inhibitor, indicating its utility in treating conditions like Alzheimer's disease (Kos et al., 2021).

Hydro-Lipophilic Properties

The hydro-lipophilic characteristics of fluorinated benzyl carbamates have been examined, highlighting their expected anticholinesterase and anti-inflammatory activity. This research emphasizes the importance of lipophilicity in the biological activity of compounds, offering a pathway to optimize pharmacokinetic properties (Jankech et al., 2020).

Synthetic Methodologies

Innovations in synthetic methods for creating carbamate derivatives also play a crucial role in their research applications. For instance, highly active Au(I) catalysts have facilitated the intramolecular exo-hydrofunctionalization of allenes with carbon, nitrogen, and oxygen nucleophiles, leading to efficient synthesis strategies for complex carbamate structures (Zhang et al., 2006).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c22-20-12-17(6-7-18(20)13-23)16-8-10-19(11-9-16)24-21(25)26-14-15-4-2-1-3-5-15/h1-12H,14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVLLWPSFPWDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743064
Record name Benzyl (4'-cyano-3'-fluoro[1,1'-biphenyl]-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate

CAS RN

1381944-75-7
Record name Carbamic acid, N-(4′-cyano-3′-fluoro[1,1′-biphenyl]-4-yl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (4'-cyano-3'-fluoro[1,1'-biphenyl]-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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